molecular formula C15H16N2O2 B2934844 (5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone CAS No. 1210289-91-0

(5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone

Cat. No. B2934844
M. Wt: 256.305
InChI Key: MLWADOZCKUTRQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone is a chemical compound that has been widely studied for its potential applications in scientific research. It is a synthetic compound that has been shown to have a range of effects on biochemical and physiological processes. In We will also discuss potential future directions for research on this compound.

Scientific Research Applications

Photolysis and Tautomeric Insights

Photolysis studies of isoxazolone compounds, including derivatives similar to (5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone, reveal unique product formations due to the existence of distinct tautomers. Research by Prager and Smith (1994) on phenyldisic acids demonstrates how the photolysis in methanol leads to the formation of products uniquely arising from isolated tautomers, showcasing the chemical versatility and potential applications of such compounds in understanding chemical reaction pathways and designing novel photochemical reactions (R. Prager & Jason A. Smith, 1994).

Synthesis of Isoxazole Derivatives

The synthesis of amino-isoxazoles, which are structurally related to (5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone, has been explored to prepare selectively 5-amino-3-(pyrrol-2-yl)isoxazoles, demonstrating the compound's relevance in synthesizing complex organic structures with potential applications in material science and drug discovery. Sobenina et al. (2005) have developed methods for preparing such derivatives, which could be applicable in synthesizing novel isoxazole-based compounds (L. Sobenina et al., 2005).

Bioactivation Pathways

The bioactivation pathways of isoxazole rings, as studied by Jian Yu et al. (2011), provide insight into the metabolic transformations of such compounds in human liver microsomes. This research elucidates how isoxazole-containing molecules undergo enzyme-catalyzed ring cleavage, leading to the formation of reactive intermediates. Understanding these pathways is crucial for developing therapeutics and assessing the environmental impact of chemical substances (Jian Yu et al., 2011).

Anticholinesterase Activity

Research on arylisoxazole-phenylpiperazine derivatives, such as the study by Saeedi et al. (2019), highlights the potential of isoxazole compounds in inhibiting acetylcholinesterase, an enzyme target for treating neurodegenerative diseases. This suggests applications of (5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone derivatives in designing selective inhibitors for therapeutic purposes (Mina Saeedi et al., 2019).

Environmental Synthesis and Anti-inflammatory Activity

The environmentally benign synthesis of isoxazole derivatives and their evaluation for anti-inflammatory activities, as explored by Rajanarendar et al. (2015), demonstrate the compound's potential in medicinal chemistry and environmental science. These findings suggest the versatility of (5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone and related structures in developing new pharmaceuticals and in green chemistry applications (E. Rajanarendar et al., 2015).

properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-(3-phenylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-9-14(16-19-11)15(18)17-8-7-13(10-17)12-5-3-2-4-6-12/h2-6,9,13H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWADOZCKUTRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.